molecular formula C16H12O2 B031416 9-Anthraceneacetic acid CAS No. 6624-23-3

9-Anthraceneacetic acid

Cat. No. B031416
CAS RN: 6624-23-3
M. Wt: 236.26 g/mol
InChI Key: SFWMEKYIRKVEBC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 9-anthracene carboxylic acid, such as fluorinated derivatives, has been explored to enhance its photomechanical properties. These modifications are aimed at achieving materials with rapid mechanical recovery times and varied photomechanical responses (Zhu et al., 2014). Another method involves the synthesis of 9-anthraceneboronic acid from 9-bromoanthracene, highlighting a pathway with a significant yield under controlled temperature conditions (Meng, 2013).

Molecular Structure Analysis

The crystal structure of anthracene-9-carboxylic acid reveals its centrosymmetric space group, where the anthracene core is almost planar, and the carboxyl group plane forms a distinct dihedral angle with the anthracene core, influencing its chemical behavior and properties (Fitzgerald & Gerkin, 1997).

Chemical Reactions and Properties

9-Anthraceneacetic acid and its derivatives participate in various chemical reactions, such as photodimerization, which is a reversible light-induced process crucial for photomechanical applications. The study of these reactions is essential for developing materials that can convert light into mechanical energy (Zhu et al., 2011).

Physical Properties Analysis

The physical properties, such as luminescence and crystal packing, of 9-anthraceneacetic acid and its derivatives, are significantly influenced by substitutions on the anthracene core. These modifications can alter the photophysical properties and stability of the compounds, making them suitable for various applications, including photocatalysis and molecular electronics (Kotani et al., 2004).

Chemical Properties Analysis

The chemical properties of 9-anthraceneacetic acid derivatives, such as their reactivity with oxygen and mercaptoacetic acid, demonstrate the compound's versatility in chemical synthesis and potential application in creating new materials. These reactions are crucial for understanding the compound's behavior in various chemical environments and for tailoring its properties for specific applications (Beckwith & See, 1963).

Scientific Research Applications

  • Flow Behavior and Viscoelasticity Studies : It's used to study the flow behavior of solutions containing 9-Anthraceneacetic acid and its role in viscoelasticity (Frömmel & Wolff, 1998).

  • Formation of Molecular Crystal Nanorods : It helps in forming molecular crystal nanorods which are flexible, resistant to breakage, and insoluble in organic solvents and strong acid/base solutions (Al‐Kaysi et al., 2007).

  • Renal Function Study in Rabbits : 9-Anthraceneacetic acid impacts the renal function by decreasing the glomerular filtration rate, chloride and sodium clearances, and urine volume in rabbits (Villegas-Navarro & Reyes, 1988).

  • Biochemical and Pharmacological Studies : It serves as tool compounds for biochemical and pharmacological studies and may serve as lead structures for future drug development (Malik & Müller, 2016).

  • Study of Lipid Distribution in Bacterial Membrane : 9-Anthraceneacetic acid is incorporated into various membrane lipids of Micrococcus luteus, allowing for the study of lipid distribution in the bacterial membrane (de Bony et al., 1989).

  • Enhancement of Photostability in Aqueous Medium : It enhances photostability in aqueous medium upon protein encapsulation, providing protection from other molecule attacks (Alonso et al., 2010).

  • Cardiac Research in Guinea Pigs : 9-Anthraceneacetic acid has been studied for its effect on prolonging the action potential duration and increasing cardiac L-type Ca2+ current in guinea pigs (Zhou Shi, 2000).

  • Photomechanical Materials : It's used in photomechanical materials, such as photodetectors and photoresponse sensors, for rapid recovery and less brittle properties (Zhu et al., 2014).

properties

IUPAC Name

2-anthracen-9-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2/c17-16(18)10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWMEKYIRKVEBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10288317
Record name 9-Anthraceneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Anthraceneacetic acid

CAS RN

6624-23-3
Record name 9-Anthraceneacetic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55264
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Anthraceneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
R Alonso, M Yamaji, MC Jiménez… - The Journal of Physical …, 2010 - ACS Publications
… In the present work, 9-anthraceneacetic acid (1) has been selected as a simple, water-compatible derivative of the anthracene chromophore to investigate the photophysical and …
Number of citations: 27 pubs.acs.org
J Kim, T Morozumi, H Nakamura - Tetrahedron, 2008 - Elsevier
… Subsequently, HCl (20 mL) was added to the solution and a yellow solid (9-anthraceneacetic acid) was precipitated. The filtered 9-anthraceneacetic acid (4.28 g, 0.018 mol) and HOBt (…
Number of citations: 23 www.sciencedirect.com
I Martini, JH Hodak, GV Hartland - The Journal of Physical …, 1998 - ACS Publications
… 9-Anthraceneacetic Acid. Both the absorption spectrum and the transient absorption dynamics of the 9AA−TiO 2 solutions failed to show any differences from the free dye in solution. …
Number of citations: 123 pubs.acs.org
S Holdcroft, KH Yuen, JE Guillet - Journal of Polymer Science …, 1990 - Wiley Online Library
… Crude 9-anthraceneacetic acid (Aldrich) was purified by dissolving the solid in hot 5% sodium hydroxide solution. After cooling and filtering, the solution was acidified with concentrated …
Number of citations: 11 onlinelibrary.wiley.com
E Ciganek - The Journal of Organic Chemistry, 1980 - ACS Publications
… 9-Anthraceneacetic Acid. A solution of 30 g of sodium … to give 102 g of 9-anthraceneacetic acid which was used without any … A mixture of 8.6 g of 9-anthraceneacetic acid and 20 mL of …
Number of citations: 56 pubs.acs.org
J Wang, YQ Fang, L Bourget‐Merle… - … A European Journal, 2006 - Wiley Online Library
… conversion of 9-anthraceneacetic acid[18] to the vinamidine hexafluorophosphate salt under various reaction conditions failed,[19] presumably due to the sterically hindered 9-anthryl …
E Galoppini - Coordination Chemistry Reviews, 2004 - Elsevier
… Hartland and coworkers compared 9-anthracene carboxylic acid (9-AC) and 9-anthraceneacetic acid (9-AA) attached to colloidal TiO 2 nanoparticles through a COOH and a CH 2 …
Number of citations: 526 www.sciencedirect.com
M Marin, V Lhiaubet-Vallet, C Paris, M Yamaji… - Photochemical & …, 2011 - Springer
… More recently, studies on 9-anthraceneacetic acid encapsulated within serum albumins have shown that proteins provide an important protection towards photooxidation.Interestingly, …
Number of citations: 10 link.springer.com
M Consuelo Jimenez… - Current Topics in Medicinal …, 2014 - ingentaconnect.com
… Photooxidation of 9-anthraceneacetic acid (ANA, Chart 1) has been investigated using several TP such as HSA, BSA, HAAG and BAAG at equimolar ratio [31]. Irradiation of ANA in …
Number of citations: 2 www.ingentaconnect.com
D Sobolewski, A Prahl - Peptides for Youth: The Proceedings of the 20th …, 2009 - Springer
Almost all cells in the majority of species express kinin receptors which mediate various physiological and pathophysiological activities of bradykinin (BK). These receptors belong to a G…
Number of citations: 2 link.springer.com

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